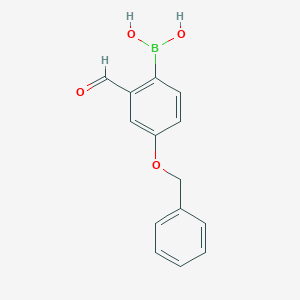

4-Benzyloxy-2-formylphenylboronic acid

説明

Significance of Arylboronic Acids as Synthetic Intermediates

Arylboronic acids are organic compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. Their rise to prominence in organic chemistry is largely due to their role as key building blocks in the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org These compounds are highly valued for their moderate reactivity, stability, and ease of handling compared to other organometallic reagents. researchgate.net

Their most notable application is in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and natural products. ontosight.ai Beyond this, arylboronic acids are employed in a wide array of other transformations, including the Chan-Lam amination and Brown oxidation. researchgate.net Their versatility has made them indispensable in the synthesis of complex molecules. nih.govnih.gov Recently, research has also explored their potential as precursors for aryl radicals, opening new avenues for synthetic applications beyond traditional cross-coupling reactions. rsc.orgrsc.org

Contextualizing 4-Benzyloxy-2-formylphenylboronic Acid within Advanced Organic Synthesis

This compound is a bifunctional molecule that serves as a sophisticated building block in organic synthesis. wikipedia.org It possesses two key reactive sites: the boronic acid group, which participates in cross-coupling reactions, and the formyl (aldehyde) group, which can be transformed into a variety of other functional groups.

The presence of the benzyloxy group provides a strategic advantage by enhancing the compound's reactivity and solubility in organic solvents. chemimpex.com This combination of features allows chemists to construct complex molecular architectures with high precision. The formyl and boronic acid groups on the same phenyl ring enable sequential or multi-component reactions, providing an efficient pathway to elaborate molecules that would otherwise require lengthy synthetic routes.

Overview of Research Domains and Applications for this compound

The unique structure of this compound makes it a valuable reagent across several domains of chemical research. chemimpex.com

Synthetic Chemistry : It is a cornerstone reagent for creating complex molecules through cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds efficiently. chemimpex.com

Drug Development : The boronic acid functionality is valuable in the design and synthesis of pharmaceutical agents, particularly as an intermediate for creating inhibitors for various biological targets. chemimpex.com

Material Science : This compound can be incorporated into the fabrication of advanced materials, including specialized polymers and nanomaterials, to enhance properties such as conductivity and mechanical strength. chemimpex.com

Bioconjugation : It is employed in techniques to attach biomolecules to surfaces or other compounds, a critical process for developing sophisticated biosensors and targeted drug delivery systems. chemimpex.com

Analytical Chemistry : The compound finds use in analytical methods for the detection and quantification of specific substances, especially in biological and environmental samples. chemimpex.com

Chemical Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃BO₄ uni.lusigmaaldrich.comscbt.com |

| Molecular Weight | 256.06 g/mol sigmaaldrich.comscbt.com |

| CAS Number | 139962-97-3 scbt.comfrontierspecialtychemicals.com |

| Appearance | Solid sigmaaldrich.com |

| InChI Key | XRARNEIDTRHXKN-UHFFFAOYSA-N uni.lusigmaaldrich.com |

特性

IUPAC Name |

(2-formyl-4-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BO4/c16-9-12-8-13(6-7-14(12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9,17-18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRARNEIDTRHXKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396973 | |

| Record name | [4-(Benzyloxy)-2-formylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139962-97-3 | |

| Record name | [4-(Benzyloxy)-2-formylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyloxy-2-formylphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 4 Benzyloxy 2 Formylphenylboronic Acid

Reactivity Profile of the Boronic Acid Functionality

The boronic acid group is the cornerstone of this molecule's utility in cross-coupling reactions and its ability to interact with diols. This functionality is characterized by its Lewis acidic nature and its dynamic covalent bonding capabilities.

Reversible Covalent Bond Formation with Diols

A hallmark of boronic acids is their capacity to form reversible covalent bonds with diols, yielding cyclic boronate esters. This reaction is a dynamic equilibrium, the position of which can be influenced by factors such as pH, solvent, and the structure of the diol. The formation of five- or six-membered cyclic esters with 1,2- and 1,3-diols, respectively, is a particularly well-established interaction. This reversibility is crucial for applications in dynamic combinatorial chemistry, sensing, and self-healing materials. While specific kinetic and thermodynamic data for 4-benzyloxy-2-formylphenylboronic acid are not extensively documented in publicly available literature, the general mechanism is understood to involve the condensation of the boronic acid with the diol, releasing water. The presence of the electron-donating benzyloxy group may influence the Lewis acidity of the boron center, thereby affecting the equilibrium constant of boronate ester formation.

Role in Transmetalation Steps of Catalytic Cycles

In the realm of transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, the boronic acid functionality plays a pivotal role in the transmetalation step. chemimpex.com This step involves the transfer of the aryl group from the boron atom to the palladium center. The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key stages: oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org

The catalytic cycle begins with the oxidative addition of an organic halide to a palladium(0) species, forming a palladium(II) complex. The transmetalation step then occurs, where the organic group from the boronic acid is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The final step is reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond of the product and regenerates the palladium(0) catalyst. The benzyloxy and formyl substituents on the phenyl ring of this compound can be expected to influence the rate and efficiency of the transmetalation step through their electronic and steric effects.

Transformations Involving the Formyl Group

The aldehyde (formyl) group at the ortho position to the boronic acid introduces a second reactive site, enabling a variety of subsequent chemical modifications.

Nucleophilic Addition Reactions

The formyl group is an electrophilic center that readily undergoes nucleophilic addition reactions. A wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and enolates, can add to the carbonyl carbon. This leads to the formation of secondary alcohols, cyanohydrins, and other functionalized products, respectively. The proximity of the boronic acid and benzyloxy groups may sterically and electronically influence the accessibility and reactivity of the formyl group towards incoming nucleophiles.

Condensation Reactions for Heterocycle Formation (e.g., Schiff Base Formation)

The formyl group is a key participant in condensation reactions, most notably with primary amines to form Schiff bases (imines). This reaction is a cornerstone for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. For instance, the reaction of this compound with anilines or other primary amines can lead to the formation of imines, which can then undergo further intramolecular or intermolecular reactions to construct more complex heterocyclic systems, such as quinazolines and their derivatives. The specific reaction conditions, including the choice of solvent and catalyst, can direct the reaction towards the desired heterocyclic product.

Electronic and Steric Influence of the Benzyloxy Substituent on Reactivity and Solubility

Electronically, the benzyloxy group is an electron-donating group due to the resonance effect of the oxygen atom's lone pairs with the aromatic ring. This electron-donating nature increases the electron density on the phenyl ring, which can, in turn, affect the reactivity of both the boronic acid and the formyl group. For instance, it may enhance the nucleophilicity of the aryl group in the transmetalation step of Suzuki-Miyaura couplings.

Sterically, the bulky benzyl (B1604629) group can influence the approach of reagents to the reactive centers of the molecule. This steric hindrance can play a role in the regioselectivity of certain reactions and may affect the rate of reactions involving the nearby formyl and boronic acid groups.

Studies on Interactions with Various Electrophiles

The reactivity of this compound is characterized by the interplay of its three key functional groups: the boronic acid, the formyl group, and the benzyloxy group. While the aldehyde carbonyl carbon is an electrophilic center, the molecule as a whole predominantly engages with electrophiles through its organoboron moiety, particularly in transition metal-catalyzed reactions. chemimpex.com

The most significant and widely utilized reaction of this compound with electrophiles is the Suzuki-Miyaura cross-coupling reaction. chemimpex.comnih.gov In this palladium-catalyzed process, the organoboronic acid acts as the nucleophilic partner after transmetalation, coupling with a variety of organic electrophiles to form new carbon-carbon bonds. nih.govchemistryviews.org The reaction is valued for its mild conditions and tolerance of diverse functional groups, including the aldehyde and ether moieties present in this specific compound. nih.gov

A range of electrophiles can be successfully coupled with this compound, demonstrating the versatility of this building block in organic synthesis. chemimpex.com Typical electrophilic partners include aryl, heteroaryl, and vinyl halides or triflates. chemistryviews.orgorganic-chemistry.org The reaction proceeds via a catalytic cycle involving oxidative addition of the electrophile to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst.

| Electrophile Class | General Structure | Resulting Product Structure |

| Aryl Halides | Ar-X (X = I, Br, Cl, OTf) | |

| Vinyl Halides | R-CH=CH-X | |

| Benzylic Phosphates | Bn-OP(O)(OEt)₂ |

This table presents a generalized overview of the Suzuki-Miyaura coupling reaction partners.

Beyond its central role in cross-coupling reactions, the reactivity of the aromatic ring itself toward electrophiles has been considered. In studies on the electrophilic formylation (Rieche formylation) of substituted phenylboronic acids, it was observed that substrates bearing electron-withdrawing groups, such as a formyl (CHO) group, were unreactive. uniroma1.it This suggests that the combination of the boronic acid and formyl groups deactivates the aromatic ring of this compound towards many classical electrophilic aromatic substitution reactions.

Stereoselective Reaction Pathways Involving this compound

Detailed studies focusing specifically on stereoselective reactions involving this compound are not extensively documented in the surveyed literature. However, the structural features of the molecule provide a basis for predicting its potential involvement in stereoselective transformations. Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com

The potential for stereoselectivity arises primarily from the compound's ortho-disubstituted aromatic ring. This substitution pattern can lead to the formation of atropisomers when the compound is used in Suzuki-Miyaura coupling reactions to synthesize sterically hindered biaryls. Atropisomers are stereoisomers resulting from restricted rotation around a single bond. The coupling of this compound with an appropriately substituted aryl halide could, under the influence of a chiral catalyst or auxiliary, potentially proceed with enantioselectivity, yielding a non-racemic mixture of the resulting biaryl atropisomers.

Furthermore, boronic acids, in general, are known to participate in diastereoselective reactions. For example, Pd(II)-catalyzed couplings of boronic acids with other reagents can create new stereocenters with a high degree of diastereoselectivity. organic-chemistry.org The aldehyde group in this compound could also be a key site for stereoselective reactions. For instance, a nucleophilic addition to the carbonyl group (e.g., an asymmetric allylation or aldol (B89426) reaction) could be directed by the adjacent bulky benzyloxy or boronic acid groups, leading to the preferential formation of one diastereomer.

While specific, documented examples and mechanistic pathways for this compound are limited, its constitution makes it a candidate for investigation in the development of new stereoselective methodologies. The unique electronic and steric environment created by its functional groups offers opportunities for asymmetric synthesis and the controlled generation of complex, three-dimensional molecular architectures.

Applications of 4 Benzyloxy 2 Formylphenylboronic Acid in Advanced Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction stands as one of the most powerful and widely used methods for carbon-carbon bond formation, particularly for the synthesis of biaryls. youtube.comyoutube.com 4-Benzyloxy-2-formylphenylboronic acid serves as an excellent coupling partner in these transformations, enabling the synthesis of highly functionalized biaryl compounds.

This compound can be effectively coupled with a wide array of electrophilic partners, including aryl halides (iodides, bromides, chlorides) and triflates. youtube.comorganic-chemistry.org The reaction's versatility allows for the union of two distinct aryl fragments, with the formyl and benzyloxy groups on the boronic acid partner being well-tolerated under typical Suzuki conditions. This compatibility is crucial for multi-step syntheses where these functional groups are intended for subsequent transformations.

The reactivity of the aryl halide partner generally follows the order I > Br > OTf >> Cl, although modern catalyst systems have enabled efficient coupling even with less reactive aryl chlorides. The reaction is compatible with electrophiles bearing both electron-donating and electron-withdrawing groups, as well as various heterocyclic systems. This broad scope makes this compound a key intermediate in the synthesis of precursors for pharmaceuticals, agrochemicals, and advanced materials. nih.gov

Below is a representative table of potential coupling partners for this compound in Suzuki-Miyaura reactions, based on established methodologies for similar substrates.

| Electrophilic Partner Example | Substituent Type | Expected Product Type |

| 4-Iodoanisole | Electron-Donating (EDG) | Methoxy-substituted biaryl carbaldehyde |

| 4-Bromobenzonitrile | Electron-Withdrawing (EWG) | Cyano-substituted biaryl carbaldehyde |

| 3-Chloropyridine | Heterocyclic | Pyridyl-substituted phenyl carbaldehyde |

| Phenyl triflate | Triflate | Unsubstituted biaryl carbaldehyde |

| 1-Bromo-2-fluorobenzene | Sterically Hindered | Ortho-fluoro-substituted biaryl carbaldehyde |

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For a sterically demanding and functionally rich substrate like this compound, careful optimization is key to achieving high yields and purity.

Palladium Catalysts: A range of palladium sources can be used, from simple salts like palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) to pre-formed palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). rsc.org More advanced pre-catalysts, such as palladacycles, offer high stability and activity at low catalyst loadings. nih.gov

Ligand Effects: The choice of ligand is arguably the most critical factor. The ortho-formyl group in this compound can potentially interact with the palladium center, a phenomenon known as an ortho-chelation effect. beilstein-journals.orgnih.gov This interaction can influence the reaction mechanism and selectivity. Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos, XPhos, and DavePhos, are often employed to promote the challenging oxidative addition and reductive elimination steps, particularly with unreactive aryl chlorides. nih.gov The ability of certain P,O-chelating ligands to stabilize palladium intermediates has been shown to enhance catalyst efficiency in Suzuki reactions. nih.gov

Base and Solvent: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. nih.gov The choice of solvent system, often a mixture of an organic solvent like toluene (B28343), dioxane, or THF with water, influences the solubility of the reagents and the reaction rate. researchgate.net

The table below summarizes typical conditions screened during the optimization of Suzuki-Miyaura couplings involving substituted arylboronic acids.

| Parameter | Common Options | Purpose/Consideration |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Palladacycles | Pre-catalyst that forms the active Pd(0) species. |

| Ligand | PPh₃, Buchwald-type biaryl phosphines (SPhos, XPhos), Ferrocenyl phosphines (dppf) | Stabilizes Pd(0) center, facilitates oxidative addition and reductive elimination. nih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KOH | Activates the boronic acid for transmetalation. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF | Solubilizes reactants and influences reaction kinetics. |

| Temperature | Room Temperature to >100 °C | Affects reaction rate; higher temperatures may be needed for less reactive halides. |

When the coupling of this compound with an ortho-substituted aryl halide leads to a biaryl product with hindered rotation around the newly formed C-C bond, a chiral axis is created, resulting in atropisomerism. Asymmetric Suzuki-Miyaura coupling provides a powerful method to synthesize such axially chiral biaryls in an enantioselective manner. beilstein-journals.org

The key to this transformation is the use of a chiral ligand that coordinates to the palladium catalyst. The chiral environment around the metal center differentiates between the two competing transition states leading to the (R) and (S) atropisomers. Significant progress has been made in developing chiral monophosphine and diphosphine ligands that can induce high levels of enantioselectivity in the synthesis of sterically hindered biaryls. beilstein-journals.org

The ortho-formyl group on the boronic acid can play a role in the stereochemical outcome, potentially through non-covalent interactions with the chiral ligand-palladium complex. nih.gov Research on the coupling of ortho-substituted phenylboronic acids has shown that these substrates are viable partners in achieving high enantioselectivity. nih.gov

| Chiral Ligand Type | Example | Application Feature |

| Chiral Monophosphine | (R)- or (S)-MOP | Effective for constructing biaryl chirality. |

| Chiral Diphosphine | (R)- or (S)-BINAP | Widely used ligand for various asymmetric transformations. |

| Chiral Biaryl Monophosphine | KenPhos, Me-DalPhos | Designed for sterically demanding couplings. |

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and the Suzuki-Miyaura coupling is no exception. acs.orgmdpi.com Microwave-assisted protocols dramatically reduce reaction times from hours to minutes and often lead to higher yields and cleaner reaction profiles. nih.gov The technique is highly compatible with substrates bearing sensitive functional groups like the aldehyde in this compound. nih.gov

Microwave heating is efficient and uniform, allowing for precise temperature control in sealed vessels, which can enable the use of lower boiling point solvents at temperatures above their atmospheric boiling points. nih.gov Furthermore, microwave-assisted Suzuki couplings are often performed in aqueous media, aligning with the principles of green chemistry. nih.gov The combination of speed, efficiency, and functional group tolerance makes microwave-assisted Suzuki coupling an attractive method for high-throughput synthesis and library generation. nih.govumb.edu

| Feature | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to days | Minutes |

| Heating Method | External (oil bath, heating mantle) | Direct dielectric heating of polar molecules |

| Temperature Control | Less precise, potential for hotspots | Highly precise and uniform |

| Typical Yields | Good to excellent | Often improved yields and fewer byproducts |

| Green Chemistry | Variable | Often facilitates use of aqueous or green solvents. nih.gov |

Other Transition-Metal Catalyzed Cross-Coupling Reactions

While boronic acids are most famously associated with the Suzuki reaction, their utility extends to other transition-metal-catalyzed transformations. A notable example is the Heck-type reaction where an arylboronic acid can be used in place of an aryl halide as the arylating agent. nih.gov This "halide-free" Heck reaction involves the palladium-catalyzed coupling of the boronic acid with an alkene, typically requiring an oxidant (like a Cu(II) salt) to regenerate the active Pd(II) catalyst from the Pd(0) intermediate formed during the catalytic cycle. nih.gov Given its structure, this compound could potentially serve as the aryl source in such reactions to synthesize substituted stilbenes or cinnamates.

The Sonogashira reaction, which couples aryl halides with terminal alkynes, does not directly use boronic acids. wikipedia.orgorganic-chemistry.org However, a two-step sequence involving an initial Suzuki coupling of this compound with a halo-alkyne synthon could be envisioned to access aryl alkynes.

Multicomponent Reaction Strategies Utilizing this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. wikipedia.orgnih.gov The aldehyde functionality of this compound makes it an ideal component for several powerful MCRs.

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. wikipedia.orgorganic-chemistry.org By using this compound as the aldehyde component, complex peptidomimetic structures bearing a boronic acid group can be rapidly assembled. This strategy has been successfully employed to create libraries of boronic acid-containing compounds for various applications, including the development of sensors. rsc.org

Similarly, the Passerini reaction, a three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide, could utilize this compound to generate α-acyloxy carboxamides. More recent developments have shown that boronic acids can participate directly as nucleophilic partners in Passerini-type reactions to form α-hydroxyketones. nih.gov Another strategy involves multicomponent reactions designed to directly synthesize complex boron-containing fluorophores. rsc.org The dual functionality of this compound thus provides a powerful platform for generating molecular diversity through MCRs, enabling the creation of complex scaffolds that combine the features of the boronic acid and the products of the condensation reaction.

Synthesis of Complex Heterocyclic Systems

The dual reactivity of the ortho-formyl and boronic acid moieties in this compound is particularly advantageous for the synthesis of complex heterocyclic structures. These groups can participate in sequential or one-pot reactions to form fused ring systems, which are prevalent in medicinal chemistry and materials science.

The reaction between an ortho-formylphenylboronic acid and a hydrazine (B178648) derivative provides a direct route to boron-nitrogen (B-N) containing heterocycles. Specifically, this compound has been utilized in the synthesis of novel benzo[d] chemimpex.comontosight.aischolaris.cadiazaborinine systems. These compounds are of interest as potential mimics of biologically active molecules, such as steroids.

In one study, this compound was reacted with a hydrazinylpyridine derivative. The initial condensation between the aldehyde of the boronic acid and the hydrazine forms a hydrazone intermediate. This is followed by an intramolecular condensation between the boronic acid and the N-H of the pyridine (B92270) ring system, leading to the formation of the stable, six-membered B-N heterocycle after subsequent deprotection steps. This reaction highlights a key application where both the formyl and boronic acid groups are directly involved in the ring-forming process.

A robust method for the synthesis of 1N-alkoxycarbonyl indazoles has been developed utilizing 2-formylphenylboronic acid derivatives. nih.gov The process involves a copper(II) acetate-catalyzed reaction with diazodicarboxylates, followed by an acid or base-induced ring closure. nih.gov This transformation can be efficiently performed as a two-step, one-pot procedure. nih.gov

The reaction begins with a copper-catalyzed C-N bond formation between the boronic acid and the diazodicarboxylate, which generates an N-arylhydrazine intermediate. nih.gov Subsequent treatment with an acid, such as trifluoroacetic acid (TFA), or a base induces cyclization via condensation of the hydrazine with the ortho-formyl group, yielding the indazole ring system. nih.gov

Substituted 2-formylphenylboronic acids, including those with methoxy (B1213986) and benzyloxy groups, have been shown to be effective substrates in this reaction, providing the corresponding indazole products in moderate to good yields. The presence of the benzyloxy group, as in this compound, is well-tolerated under these reaction conditions.

| 2-Formylphenylboronic Acid Substrate (1) | Product (4) | Yield |

|---|---|---|

| 4-Methoxy-2-formylphenylboronic acid | Isopropyl 5-methoxy-1H-indazole-1-carboxylate | 55% |

| 5-Methoxy-2-formylphenylboronic acid | Isopropyl 6-methoxy-1H-indazole-1-carboxylate | 72% |

| This compound | Isopropyl 5-(benzyloxy)-1H-indazole-1-carboxylate | 62% |

Integration into Convergent Synthetic Routes for Natural Products and Analogues

Convergent synthesis is a powerful strategy for the efficient construction of complex molecules, such as natural products. This approach involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages. This compound is an ideal building block for such strategies due to its distinct functional handles that allow for orthogonal reactions.

The boronic acid moiety is perfectly suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most widely used methods for forming carbon-carbon bonds. chemimpex.com This allows the aryl unit of this compound to be efficiently coupled to a variety of complex organic halides or triflates, representing another major fragment of a target natural product.

Simultaneously, the aldehyde group can be used for various transformations, such as Wittig reactions, aldol (B89426) condensations, reductive aminations, or as a site for further cyclizations, either before or after the key coupling step. The benzyloxy group serves as a stable protecting group for the phenol (B47542), which can be removed in a final step to reveal the natural product's hydroxyl functionality. This combination of a robust coupling handle (boronic acid), a versatile functional group for elaboration (aldehyde), and a protected phenol makes this compound a highly valuable component for the convergent synthesis of complex bioactive molecules and their analogues. chemimpex.com

Contributions of 4 Benzyloxy 2 Formylphenylboronic Acid to Medicinal Chemistry and Drug Discovery

Utility as a Precursor for Pharmaceutical Intermediates

4-Benzyloxy-2-formylphenylboronic acid is a key reagent in organic synthesis, serving as a precursor for a multitude of pharmaceutical intermediates. chemimpex.com Boronic acids and their derivatives are fundamental in the formation of carbon-carbon bonds, a cornerstone of many synthetic routes for active pharmaceutical ingredients (APIs). evonik.com

The primary utility of this compound lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling reaction. chemimpex.comganeshremedies.com This reaction is a powerful method for creating biaryl or vinyl-aryl structures, which are common motifs in many drug molecules. mdpi.commdpi.com The boronic acid moiety acts as the organoboron component, reacting with various organic halides to form new C-C bonds under mild conditions, a process widely used in the synthesis of intermediates for anti-inflammatory, anti-tumor, and anti-viral agents. evonik.comnih.gov

The presence of the formyl (aldehyde) and benzyloxy groups adds to its synthetic value. The aldehyde can be transformed into a variety of other functional groups or used in reactions like reductive amination or Wittig reactions to build molecular complexity. The benzyloxy group serves as a stable protecting group for the phenol (B47542), which can be removed at a later synthetic stage to reveal a reactive hydroxyl group, further enabling the synthesis of diverse and complex pharmaceutical intermediates. chemimpex.comnih.gov

Table 1: Key Reactions of this compound in Synthesizing Pharmaceutical Intermediates

| Reaction Type | Role of the Compound | Resulting Structure | Significance in Drug Discovery |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron partner | Biaryl or substituted aryl compounds | Core structures for numerous APIs across various therapeutic areas. mdpi.commdpi.com |

| Reductive Amination | Aldehyde source | Secondary or tertiary amines | Introduction of nitrogen-containing functional groups common in bioactive molecules. |

| Wittig Reaction | Aldehyde source | Alkenes | Formation of carbon-carbon double bonds to create complex scaffolds. |

| Deprotection (Debenzylation) | Protected phenol | Phenolic compounds | Unmasking a reactive hydroxyl group for further functionalization. |

Role in the Design and Synthesis of Enzyme Inhibitors

The boronic acid functional group is a key pharmacophore in the design of potent enzyme inhibitors. nih.gov Boronic acids can form a stable, tetrahedral, covalent complex with the catalytic serine residue in the active site of many serine proteases. researchgate.net This tetrahedral intermediate mimics the transition state of peptide bond hydrolysis, leading to potent and often reversible inhibition of the enzyme. researchgate.net this compound serves as a valuable scaffold for creating such inhibitors.

The design of boronic acid-based enzyme inhibitors involves creating a molecule that presents the boronic acid to the enzyme's active site while other parts of the molecule interact with specificity pockets to ensure selective binding. nih.govacs.org The aryl ring of this compound can be functionalized via Suzuki coupling to add moieties that target these specificity pockets. The aldehyde group can be elaborated to introduce further diversity and interaction points.

This strategy has been successfully applied to develop inhibitors for various enzyme classes, including proteasomes (e.g., Bortezomib, the first therapeutic proteasome inhibitor) and histone deacetylases (HDACs). researchgate.netresearchgate.net While not a direct precursor to Bortezomib, this compound represents the class of versatile building blocks that enable the exploration of structure-activity relationships in the development of novel boronic acid-based enzyme inhibitors. nih.govacs.org

Development of Novel Biologically Active Substances

The structural features of this compound make it an excellent starting point for the synthesis of novel, biologically active compounds. chemimpex.com Its ability to participate in multicomponent reactions allows for the rapid assembly of complex molecular architectures from simple precursors. nih.govresearchgate.net This approach is highly valued in drug discovery for its efficiency in generating libraries of diverse compounds for high-throughput screening.

The synthesis of substituted benzofuranones, a scaffold present in many natural products with anti-tumor and antibacterial properties, can be initiated from precursors like this. researchgate.net The aldehyde functionality allows for the construction of various heterocyclic systems, which are prevalent in medicinal chemistry. Furthermore, the combination of the boronic acid for cross-coupling and the aldehyde for subsequent modifications enables a divergent synthetic strategy, where a common intermediate can be used to produce a wide array of final compounds for biological evaluation. nih.gov The development of novel N-arylcinnamamides and 1,3,4-oxadiazolines, for instance, showcases how functionalized building blocks can lead to compounds with significant antimicrobial or cytotoxic activities. mdpi.commdpi.com

Application in Targeted Drug Delivery Systems

A significant application of boronic acids in modern medicinal chemistry is in the construction of targeted drug delivery systems (DDSs). nih.govresearchgate.net These systems aim to deliver therapeutic agents specifically to diseased cells or tissues, minimizing off-target effects. acs.org this compound can be incorporated into larger structures like nanoparticles, polymers, or liposomes to create these advanced delivery vehicles. rsc.orgnih.gov

The targeting mechanism often relies on the unique ability of boronic acids to form reversible covalent bonds (boronate esters) with 1,2- or 1,3-cis-diols. rsc.org Many cell surfaces, particularly those of cancer cells, overexpress glycoproteins that terminate in sialic acid, a molecule rich in cis-diols. acs.org Boronic acid-functionalized nanoparticles can selectively bind to these sialic acid residues, leading to enhanced accumulation of the drug payload at the tumor site. acs.org

Furthermore, the stability of the boronate ester bond is pH-dependent. mdpi.com The microenvironment of tumors is often slightly acidic (pH 6.0-7.0) compared to healthy tissue (pH 7.4). This pH difference can be exploited to trigger the release of a drug from a boronate-linked DDS. researchgate.net In the acidic tumor environment, the boronate ester bond can be cleaved, releasing the encapsulated drug precisely where it is needed. nih.gov

Table 2: Principles of Boronic Acid-Based Targeted Drug Delivery

| Targeting Strategy | Mechanism | Role of Boronic Acid |

|---|---|---|

| Active Targeting | Binding to overexpressed cell surface glycans (e.g., sialic acid). acs.org | Acts as a recognition moiety that forms boronate esters with cis-diols on target cells. |

| pH-Responsive Release | Cleavage of boronate ester linkage in the acidic tumor microenvironment. mdpi.com | Forms a pH-labile bond with a diol-containing drug or linker, releasing it at lower pH. |

Synthesis of Complex Glycosylated Structures

Glycosylation, the attachment of saccharides to other molecules, is a critical biological process, and the resulting glycoconjugates are involved in numerous cellular functions. beilstein-journals.org The chemical synthesis of complex oligosaccharides and glycoconjugates is a challenging field that often requires intricate strategies of protecting groups and selective activations. researchgate.net

Boronic acids play a crucial role in carbohydrate chemistry due to their affinity for diols. researchgate.net This interaction is fundamental to their use as "boronolectins," synthetic receptors that can recognize and bind to specific carbohydrate structures. nih.gov This recognition capability is a prerequisite for templating or directing glycosylation reactions. This compound can be used to create scaffolds that pre-organize saccharide units, facilitating the formation of specific glycosidic bonds. This application is vital for synthesizing the complex carbohydrate structures found on cell surfaces, which are often targets for vaccines, diagnostics, and therapeutics. nih.govrsc.org

Investigation of Potential Biological Targets through Interaction Studies

Identifying and validating biological targets is a foundational step in drug discovery. Boronic acids are increasingly used to create chemical probes and sensors to study biological systems and identify new targets. nih.gov The ability of the boronic acid moiety to interact with various biological molecules makes it an excellent recognition element for these tools.

Fluorescent probes incorporating a boronic acid can be designed to detect specific analytes. For example, boronic acid-based fluorescent sensors can detect carbohydrates, reactive oxygen species (ROS) like hydrogen peroxide, and other biologically important molecules. mdpi.comnus.edu.sgrsc.orgnih.gov By tracking the concentration and location of these molecules within cells, researchers can elucidate their roles in health and disease, potentially identifying new therapeutic targets. This compound provides a platform to synthesize such probes, where the aryl backbone can be attached to a fluorophore, and the aldehyde group can be used to link to other functionalities, such as organelle-targeting moieties. frontiersin.org This allows for the creation of sophisticated molecular tools to investigate biological pathways and interactions in real-time. nus.edu.sg

Role of 4 Benzyloxy 2 Formylphenylboronic Acid in Materials Science

Fabrication of Advanced Polymeric Systems

The molecular structure of 4-benzyloxy-2-formylphenylboronic acid makes it a valuable monomer for the synthesis of advanced polymeric systems. The presence of the boronic acid group enables its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. pageplace.detcichemicals.com This reaction is a powerful tool for forming carbon-carbon bonds to create conjugated polymers, which are known for their unique electronic and optical properties.

The Suzuki-Miyaura polymerization is highly tolerant of various functional groups, which is a significant advantage when working with multifunctional monomers like this compound. rsc.org The formyl and benzyloxy groups can be retained during polymerization, providing sites for post-polymerization modification or directly influencing the final properties of the polymer. For example, this compound could be co-polymerized with dihalide aromatic compounds to produce poly(p-phenylene) derivatives. The resulting polymers would feature pendant formyl and benzyloxy groups, which could be used to tune solubility, morphology, and electronic characteristics.

Development of Functional Nanomaterials

In the realm of nanotechnology, this compound serves as a critical component in the design and synthesis of functional nanomaterials. chemimpex.com Phenylboronic acid and its derivatives are known to be useful in decorating polymeric nanomaterials for biomedical applications, such as biosensors and drug delivery systems. researchgate.net The boronic acid moiety can form reversible covalent bonds with diols, a feature that is exploited for creating stimuli-responsive materials. rsc.org

This compound can be used to functionalize the surface of inorganic nanoparticles, imparting specific chemical reactivity or recognition capabilities. For instance, it could be grafted onto silica (B1680970) or gold nanoparticles to create hybrid materials capable of selectively binding with molecules containing diol groups, such as saccharides. Furthermore, the bifunctional nature of this compound makes it a potential building block for covalent organic frameworks (COFs)—a class of porous, crystalline polymers with applications in gas storage and catalysis. The boronic acid groups can undergo dehydration reactions to form boroxine (B1236090) rings, creating a stable, porous network.

Modulating Material Properties (e.g., Conductivity, Self-Assembly)

A key application of this compound in materials science is its ability to modulate material properties, particularly electrical conductivity and self-assembly behavior. chemimpex.com

Self-Assembly: The boronic acid group is a powerful directing group for molecular self-assembly. msu.edu It can participate in reversible boronate ester formation with diol-containing molecules, leading to the spontaneous organization of molecules into well-defined supramolecular structures. pageplace.dersc.org This dynamic covalent chemistry allows for the creation of "smart" materials, such as self-healing hydrogels and stimuli-responsive polymer assemblies. rsc.orgacs.org The reversible nature of the boronic ester linkage allows the system to correct errors during assembly, leading to highly ordered architectures. rsc.org this compound can be incorporated into polymers or used as a standalone component to drive the formation of these complex, functional structures.

Precursors for Liquid-Crystalline Compounds

This compound is an excellent precursor for the synthesis of thermotropic liquid crystals, particularly calamitic (rod-shaped) types. nih.govcolorado.edu The rigid phenyl ring, combined with the benzyloxy group, provides the necessary structural anisotropy required for liquid crystal behavior. mdpi.com

| Precursor Reactant | Linking Group | Potential Liquid Crystal Structure | Predicted Mesophase |

| This compound + 4-Alkoxyaniline | Schiff Base (Imine) | Benzyloxy-phenyl-CH=N-phenyl-alkoxy | Nematic, Smectic A mdpi.comresearchgate.net |

| This compound + 4-Aminobenzoic acid ester | Schiff Base (Imine) | Benzyloxy-phenyl-CH=N-phenyl-COOR | Nematic nih.gov |

Analytical and Bioconjugation Applications of 4 Benzyloxy 2 Formylphenylboronic Acid

Utilization in Quantitative and Qualitative Analytical Methods for Specific Compounds

4-Benzyloxy-2-formylphenylboronic acid serves as a key reagent in various analytical techniques for the detection and quantification of specific compounds. chemimpex.com The boronic acid moiety is particularly notable for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, a class of compounds that includes many biologically significant molecules such as carbohydrates, glycoproteins, and catechols. This specific interaction forms the basis for highly selective analytical methods.

In quantitative analysis, this compound can be utilized in chromatographic and spectroscopic methods to enhance the sensitivity and selectivity of detection. For instance, it can be employed as a derivatizing agent to tag diol-containing analytes, thereby improving their separation and detection characteristics in techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

For qualitative analysis, the specific binding properties of this compound are leveraged to develop assays for the identification of target molecules in complex biological and environmental samples. chemimpex.com The formyl group present in the molecule offers a reactive site for further chemical modifications, allowing for the attachment of signaling molecules such as fluorophores or chromophores. This enables the development of colorimetric or fluorescent probes that signal the presence of the target analyte through a detectable change in their optical properties.

Table 1: Analytical Applications of this compound

| Analytical Technique | Application | Target Analytes | Principle of Detection |

| High-Performance Liquid Chromatography (HPLC) | Quantitative Analysis | Carbohydrates, Glycoproteins | Derivatization of cis-diols to enhance chromatographic separation and detection. |

| Fluorescence Spectroscopy | Qualitative & Quantitative Analysis | Catecholamines, Sugars | Formation of fluorescent complexes upon binding to diol-containing molecules. |

| Colorimetric Assays | Qualitative Analysis | Dopamine, Sialic Acids | Visible color change resulting from the interaction with specific diols. |

Development of Biosensors Leveraging Boronic Acid Specificity

The development of biosensors is a rapidly advancing field where this compound finds significant application. chemimpex.com A biosensor typically consists of a biological recognition element coupled to a transducer, which converts the biological response into a measurable signal. The specificity of the boronic acid group for diols makes it an excellent synthetic recognition element for detecting saccharides and glycans.

Electrochemical biosensors can be constructed by immobilizing this compound onto an electrode surface. When a target diol-containing molecule binds to the boronic acid, it can alter the electrochemical properties of the electrode, such as its impedance or current. This change can be measured and correlated to the concentration of the analyte. The benzyloxy group can influence the electronic properties and the stability of the sensor interface, while the formyl group provides a convenient handle for covalent attachment to the sensor surface.

Optical biosensors, particularly those based on fluorescence, are another major area of application. By modifying the this compound molecule with a fluorescent reporter, a sensor can be designed that exhibits a change in fluorescence intensity or wavelength upon binding to a target analyte. This "turn-on" or "turn-off" fluorescent response allows for sensitive and real-time monitoring of biomolecules.

Table 2: Characteristics of Biosensors based on this compound

| Biosensor Type | Transduction Method | Potential Analytes | Key Features |

| Electrochemical | Amperometry, Impedance | Glucose, Fructose | High sensitivity, potential for miniaturization. |

| Optical (Fluorescent) | Fluorescence Resonance Energy Transfer (FRET), Photoinduced Electron Transfer (PET) | Glycated Hemoglobin, Sialic Acid | Real-time monitoring, high specificity. |

| Colorimetric | Absorption Spectroscopy | Monosaccharides | Simple, cost-effective, visual detection. |

Bioconjugation Techniques for Immobilization and Functionalization of Biomolecules

Bioconjugation, the chemical linking of two biomolecules, is a fundamental technique in biotechnology, and this compound provides a valuable tool for this purpose. chemimpex.com The dual reactivity of the boronic acid and formyl groups allows for controlled and site-specific immobilization and functionalization of biomolecules such as proteins, enzymes, and nucleic acids.

The formyl group can readily react with primary amines, such as the N-terminus of a protein or the side chain of lysine residues, to form a Schiff base, which can be further stabilized by reduction to a secondary amine. This provides a robust method for covalently attaching the boronic acid-containing molecule to a protein of interest.

Once conjugated to a biomolecule, the boronic acid moiety can be used to immobilize the entire conjugate onto a solid support that has been functionalized with diol groups. This oriented immobilization is crucial for applications such as enzyme-linked immunosorbent assays (ELISAs), protein microarrays, and affinity chromatography, as it ensures that the active site of the biomolecule remains accessible.

Conversely, the boronic acid can be used to attach the molecule to a diol-containing biomolecule, and the formyl group can then be used to link this assembly to another molecule or a surface. This versatility makes this compound a powerful linker for creating complex bioconjugates with tailored properties and functionalities.

Table 3: Bioconjugation Strategies using this compound

| Strategy | Reactive Groups Involved | Biomolecule Target | Application |

| Protein Immobilization | Formyl group (for protein attachment), Boronic acid (for surface binding) | Enzymes, Antibodies | Biosensors, Biocatalysis |

| Biomolecule Labeling | Formyl group (for covalent linkage) | Proteins, Peptides | Fluorescent imaging, Immunoassays |

| Cross-linking | Boronic acid and Formyl group | Glycoproteins and other proteins | Creation of hydrogels, Drug delivery systems |

Advanced Spectroscopic and Computational Characterization of 4 Benzyloxy 2 Formylphenylboronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-Benzyloxy-2-formylphenylboronic acid, providing atom-level information about the molecular framework. Both ¹H NMR and ¹³C NMR spectra are used to confirm the presence and connectivity of all atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The expected signals for this compound would include distinct resonances for the aromatic protons, the benzylic methylene (B1212753) protons, the aldehyde proton, and the acidic protons of the boronic acid group.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | 1H |

| Aromatic (Phenyl & Benzyl) | 7.0 - 8.0 | Multiplet (m) | 8H |

| Benzylic (-O-CH₂-) | 5.0 - 5.3 | Singlet (s) | 2H |

| Boronic Acid (-B(OH)₂) | 8.0 - 8.5 (often broad) | Broad Singlet (br s) | 2H |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound is expected to show signals for the aldehyde carbonyl carbon, the aromatic carbons, and the benzylic methylene carbon.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C=O) | 190 - 195 |

| Aromatic Carbons (C-O, C-B, C-C, C-H) | 115 - 165 |

| Benzylic Carbon (-CH₂) | 68 - 72 |

Note: The carbon attached to the boron atom may show a broad signal or be difficult to observe.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular mass of a compound, which allows for the unambiguous confirmation of its elemental composition. For this compound, with an empirical formula of C₁₄H₁₃BO₄, HRMS provides a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. sigmaaldrich.com

The calculated monoisotopic mass of C₁₄H₁₃BO₄ is 256.0907 Da. uni.lu HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would measure the mass-to-charge ratio (m/z) of protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. uni.lu The experimentally determined mass is then compared to the theoretical value, with a match within a few parts per million (ppm) confirming the molecular formula.

| Property | Value |

| Molecular Formula | C₁₄H₁₃BO₄ chemimpex.comsigmaaldrich.com |

| Molecular Weight | 256.06 g/mol chemimpex.comsigmaaldrich.com |

| Calculated Monoisotopic Mass | 256.0907 Da uni.lu |

| Predicted [M+H]⁺ m/z | 257.09798 uni.lu |

| Predicted [M+Na]⁺ m/z | 279.07992 uni.lu |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. sigmaaldrich.com

The presence of the aldehyde, boronic acid, ether, and aromatic functionalities can be confirmed by specific vibrational frequencies. For instance, a strong absorption band around 1680-1700 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde. The broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the boronic acid group, which is often involved in hydrogen bonding. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Boronic Acid (O-H) | Stretching, H-bonded | 3200 - 3600 (Broad) |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aldehyde (C=O) | Stretching | 1680 - 1700 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Boronic Acid (B-O) | Stretching | 1310 - 1380 |

| Ether (Ar-O-C) | Asymmetric Stretching | 1230 - 1270 |

Computational Chemistry Investigations

Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of the molecule's geometric, electronic, and energetic properties.

Density Functional Theory (DFT) is a widely used computational method to predict the ground-state molecular geometry and electronic structure of molecules. researchgate.netnih.gov Using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), the geometry of this compound can be optimized to its lowest energy state. researchgate.netmdpi.com

This analysis also yields the energies and spatial distributions of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is expected to be localized primarily on the electron-rich benzyloxy and phenyl moieties.

LUMO: Represents the ability to accept an electron. The LUMO is anticipated to be centered on the electron-withdrawing formyl and boronic acid groups.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. mdpi.comnih.gov A smaller gap suggests higher reactivity.

This compound possesses several rotatable single bonds, leading to multiple possible conformations. Conformational analysis, often performed using DFT, is crucial for identifying the most stable three-dimensional arrangement (global minimum) and the relative energies of other low-energy conformers. researchgate.net

This is achieved by systematically rotating key dihedral angles (e.g., the angles defining the orientation of the benzyloxy and formyl groups relative to the phenyl ring) and calculating the potential energy at each point. The results can be visualized as a potential energy surface map, which identifies the energy barriers to rotation and the most populated conformations at a given temperature. researchgate.net

Computational methods can accurately predict spectroscopic parameters, which serves as a powerful tool for validating experimental results and assigning complex spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is a standard approach for calculating theoretical ¹H and ¹³C NMR chemical shifts. researchgate.netnih.govresearchgate.net

The calculated chemical shifts for an optimized geometry are then compared to the experimental values. A strong correlation between the theoretical and experimental data provides high confidence in the structural assignment. uni-bonn.de Discrepancies can often be resolved by considering solvent effects or by averaging the calculated shifts over several low-energy conformations identified through conformational analysis. liverpool.ac.uk

Future Research Directions and Emerging Trends for 4 Benzyloxy 2 Formylphenylboronic Acid

Development of Novel Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

The primary application of 4-benzyloxy-2-formylphenylboronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. chemimpex.com Future advancements will likely focus on two main fronts: refining existing palladium-based systems and developing entirely new catalytic paradigms.

Advanced Palladium Catalysis : Research continues to yield more efficient palladium catalysts. The development of new phosphine (B1218219) ligands, such as dialkylbiaryl phosphines (e.g., SPhos), has already enabled Suzuki couplings with remarkably low catalyst loadings (down to 0.0005 mol%) and at room temperature, even for challenging substrates. researchgate.netnih.gov Future work will likely focus on creating even more active and stable catalysts, including palladacycle complexes and recyclable, heterogeneous catalysts supported on materials like graphene oxide or titanium dioxide, to further improve the sustainability and cost-effectiveness of these reactions. mdpi.commdma.ch

Photoredox Catalysis : A significant emerging trend is the use of visible-light photoredox catalysis with arylboronic acids. acs.orgnsf.gov This approach offers a metal-free alternative to traditional methods. acs.org Catalysts like Eosin Y or Methylene (B1212753) Blue can facilitate reactions such as the oxidative hydroxylation of boronic acids under mild, green LED light irradiation. acs.orgrsc.org Furthermore, novel bimetallic systems, such as those using rhodium(II) dimers, are being explored for these transformations. acs.orgnsf.gov Applying these photoredox systems to this compound could unlock new reaction pathways that are mechanistically distinct from traditional cross-coupling.

| Catalyst System Type | Key Features & Future Trends |

| Advanced Palladium Catalysts | Lower catalyst loadings, room temperature reactions, use of novel phosphine and N-heterocyclic carbene (NHC) ligands, development of recyclable heterogeneous catalysts. researchgate.netnih.govmdpi.com |

| Photoredox Catalysts | Metal-free (organic dyes) or alternative metal (Rhodium) systems, visible-light activation, enables novel transformations like hydroxylation, operates under mild conditions. acs.orgacs.orgrsc.org |

Exploration of Unprecedented Chemical Transformations

While Suzuki coupling is its most common application, the dual functionality of this compound makes it an ideal candidate for more complex and novel chemical transformations.

One of the most promising areas is its use in multi-component reactions (MCRs) . MCRs combine three or more reactants in a single step to form a complex product, offering high atom economy and efficiency. beilstein-journals.org For instance, photoredox-catalyzed four-component reactions have been developed for the synthesis of complex secondary amines using boronic acids as radical precursors. chemrxiv.org The presence of both an aldehyde and a boronic acid on the same molecule could allow this compound to participate in novel MCRs, potentially acting as two distinct reactive partners in a single, elegant step to rapidly build molecular complexity. The Ugi four-component reaction, for example, has been used to synthesize bis-boronic acid compounds for biological sensing, demonstrating the compatibility of the boronic acid moiety in such reactions. rsc.org

Integration into Flow Chemistry and Automation for Scalable Synthesis

The pharmaceutical and fine chemical industries are increasingly adopting automated and continuous flow chemistry platforms to accelerate research and improve manufacturing efficiency. beilstein-journals.orgnih.gov These systems offer enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch synthesis. nih.gov

This compound is an excellent candidate for integration into these automated platforms. Its role as a versatile building block in widely used reactions like the Suzuki-Miyaura coupling makes it suitable for the high-throughput synthesis of compound libraries for drug discovery. researchgate.net Automated systems can rapidly screen various reaction partners and conditions, optimizing the synthesis of novel derivatives. researchgate.net Furthermore, the transition of these optimized reactions into continuous flow reactors would allow for safe, efficient, and scalable production, overcoming many of the limitations of batch processing. nih.gov

| Technology | Advantages for Syntheses with this compound |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety for exothermic reactions, easy scalability from lab to production. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid generation of compound libraries, "black-box" optimization without prior mechanistic knowledge. nih.govresearchgate.net |

Identification of New Biological Targets and Therapeutic Applications

The structural motifs accessible from this compound are of significant interest in medicinal chemistry. chemimpex.com Future research will likely focus on identifying new biological targets and developing novel therapeutic agents.

Enzyme Inhibitors : Derivatives containing the benzyloxy-phenyl scaffold have already shown promise. For example, 2-(4-(benzyloxy)phenyl) benzothiazole (B30560) derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), a key target in the treatment of Parkinson's disease. While not using the boronic acid directly in the final molecule, this demonstrates the therapeutic relevance of the core structure. The boronic acid functional group itself is a well-known pharmacophore that can act as a reversible covalent inhibitor of serine proteases. This opens the possibility of designing novel inhibitors for a wide range of enzymes.

Positron Emission Tomography (PET) Imaging : A major emerging application for complex boronic acids is in the synthesis of PET tracers. Boronic acids and their corresponding pinacol (B44631) esters are key precursors for late-stage radiofluorination with Fluorine-18 (¹⁸F), the most commonly used radionuclide for PET imaging. nih.gov This allows for the synthesis of probes to visualize and quantify biological processes in vivo, such as neurotransmitter systems in the brain or metabolic activity in tumors. nih.govnih.gov this compound could serve as a precursor to novel ¹⁸F-labeled PET tracers for imaging targets implicated in neurological disorders or cancer.

Advancements in Sustainable and Environmentally Benign Synthetic Protocols

In line with the principles of green chemistry, a significant trend is the development of more sustainable methods for chemical synthesis. For reactions involving this compound, this involves addressing the use of solvents and catalysts.

Traditional Suzuki-Miyaura reactions often employ hazardous organic solvents like toluene (B28343) or dioxane. researchgate.net A key research direction is the replacement of these with "green" solvents. Studies have demonstrated successful nickel- and palladium-catalyzed couplings in more environmentally friendly media such as 2-Me-THF, t-amyl alcohol, propylene (B89431) carbonate, or even water. researchgate.netacs.orgnih.gov The development of catalytic systems that are highly active and stable in these benign solvents is crucial. inovatus.esinovatus.es Additionally, creating recyclable catalyst systems, such as palladium nanoparticles on magnetic supports, can significantly reduce heavy metal waste, further improving the environmental footprint of syntheses using this important building block. mdpi.com

Innovations in Advanced Materials Design and Functionalization

The unique structure of this compound makes it a promising monomer for the synthesis of advanced functional materials. chemimpex.com

Conductive Polymers : Intrinsically conducting polymers (ICPs), such as polythiophene and polyaniline, are materials with significant applications in electronics, sensors, and energy storage. numberanalytics.comnih.gov Suzuki coupling is a powerful method for polymerizing aryl monomers to create conjugated polymer backbones. researchgate.net this compound can be used as a monomer in such polymerizations. The resulting polymer would feature a conjugated backbone for conductivity, while the benzyloxy side groups could enhance solubility and processing characteristics. Crucially, the pendant formyl (aldehyde) groups would remain available for post-polymerization modification, allowing for the covalent attachment of other functional molecules to tune the material's properties or to create sensor arrays.

Liquid Crystals and Organic Frameworks : The rigid phenyl core and the benzyloxy group are structural features common in liquid crystalline materials. Related compounds like 4-benzyloxyphenol are used in the synthesis of liquid crystals. This suggests that this compound could be incorporated into novel liquid crystal structures. Furthermore, its bifunctional nature makes it a potential building block for covalent organic frameworks (COFs), which are crystalline porous polymers with applications in gas storage and catalysis.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Benzyloxy-2-formylphenylboronic acid in laboratory settings?

- Methodological Answer : Use NIOSH/CEN-certified respirators and chemical-resistant gloves (e.g., nitrile) to prevent inhalation and skin contact. Full-body protective suits should be worn to minimize exposure, with equipment selection based on workplace concentration . Immediate first aid for inhalation involves moving the individual to fresh air and administering artificial respiration if necessary. Consult toxicity data from OSHA and ACGIH classifications for risk assessment .

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection for purity analysis. Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (e.g., , , and NMR) and Fourier-transform infrared spectroscopy (FT-IR) to detect functional groups like the boronic acid (-B(OH)) and formyl (-CHO) moieties . Cross-reference with ChemSpider ID 2053668 for spectral data .

Q. What solvents and conditions stabilize this compound during storage?

- Methodological Answer : Store under inert atmospheres (argon or nitrogen) at 2–8°C to prevent hydrolysis of the boronic acid group. Avoid protic solvents (e.g., water, alcohols) and incompatible materials like strong oxidizing agents. Use anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) for dissolution .

Advanced Research Questions

Q. How does the electronic environment of the formyl group influence Suzuki-Miyaura cross-coupling efficiency?

- Methodological Answer : The electron-withdrawing formyl group enhances electrophilicity at the boronic acid site, accelerating transmetalation. Optimize reactions using Pd(PPh) as a catalyst with KCO as a base in THF/water (3:1). Monitor reaction progress via thin-layer chromatography (TLC) and characterize products via X-ray crystallography to confirm regioselectivity .

Q. What computational methods are suitable for studying tautomerism in this compound?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts equilibrium between the boronic acid and boroxine forms. Compare calculated vibrational frequencies (IR) and NMR chemical shifts with experimental data to validate tautomeric ratios .

Q. How can steric effects from the benzyloxy group impact supramolecular assembly in crystal structures?

- Methodological Answer : Perform single-crystal X-ray diffraction to analyze packing motifs. The benzyloxy group introduces steric hindrance, favoring π-π stacking of aromatic rings and hydrogen bonding between boronic acid groups. Use Mercury software to visualize intermolecular interactions and calculate Hirshfeld surfaces .

Q. What strategies mitigate competing side reactions during derivatization of the formyl group?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。